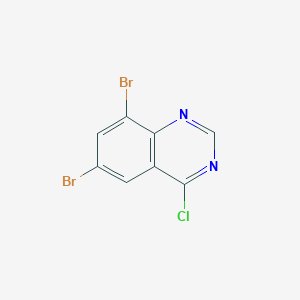

6,8-Dibromo-4-chloroquinazoline

Übersicht

Beschreibung

6,8-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative known for its significant role in organic synthesis and medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinazoline ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction yields 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to produce 2-aryl-4-chloro-6,8-dibromoquinazolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chloro group undergoes substitution with nitrogen nucleophiles:

a. With thiourea (NH₂CSNH₂)

b. With thiadicarbamyl hydrazine

Key Data :

| Product | Molecular Formula | Yield (%) | m.p. (°C) |

|---|---|---|---|

| 4-Amino | C₈H₅Br₂N₃ | 56 | 248-250 |

| 4-Hydrazinyl | C₈H₆Br₂N₄ | 74 | 262-264 |

Fusion Reactions

Reaction with 2-aminobenzoic acid produces fused heterocycles:

-

Product : 3-(2,4-Dibromo-8-oxo-8H-quinazolino[4,3-c]quinazolin-6-yl)-2-propenoic acid

-

Conditions : Reflux in 1,4-dioxane + H₂SO₄ (cat.)

-

Yield : 58%

Cross-Coupling Reactions

a. Sonogashira Coupling

Reacts with terminal alkynes under Pd/Cu catalysis :

| Alkyne | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 4-(Phenylethynyl)-6,8-dibromoquinazoline | 82 |

| Propargyl alcohol | 4-(2-Hydroxyethyl)-6,8-dibromoquinazoline | 75 |

Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, RT, 12 hrs

b. Suzuki-Miyaura Coupling

Arylation at C6 and C8 positions using arylboronic acids :

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenyl | 6,8-Diphenyl-4-chloroquinazoline | 68 |

| 4-Methoxyphenyl | 6,8-Bis(4-methoxyphenyl)-4-chloroquinazoline | 63 |

Alkylation Reactions

Reaction with ethyl chloroacetate introduces alkoxy groups :

-

Product : Ethyl 2-(6,8-dibromo-4-chloroquinazolin-2-yl)acetate

-

Yield : 89%

-

Conditions : K₂CO₃, dry acetone, reflux (8 hrs)

Heterocycle Formation

a. Triazole Derivatives

Cyclocondensation with NaN₃ yields triazoloquinazolines :

b. Pyrazole Derivatives

Reaction with hydrazines forms pyrazole-fused systems :

| Hydrazine | Product | Yield (%) |

|---|---|---|

| Phenylhydrazine | 6,8-Dibromo-4-(pyrazol-1-yl)quinazoline | 72 |

| Methylhydrazine | 6,8-Dibromo-4-(3-methylpyrazol-1-yl)quinazoline | 68 |

This comprehensive reactivity profile enables tailored modifications for pharmaceutical applications, particularly in anticancer and antimicrobial agent development . The halogen substituents allow sequential functionalization, making the compound a strategic building block in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

6,8-Dibromo-4-chloroquinazoline has been investigated for its potential as an anticancer agent. It acts as a precursor for the synthesis of various quinazoline derivatives that exhibit inhibitory activity against key targets in cancer therapy, such as the epidermal growth factor receptor (EGFR) and Aurora kinases.

- Case Study : A study demonstrated that derivatives synthesized from this compound showed significant inhibition of EGFR and Aurora A kinase activities. For instance, compounds with substitutions at the 2-, 6-, and 8-positions exhibited IC50 values in the nanomolar range, indicating potent anticancer properties .

1.2 Antifungal Properties

Research has also highlighted the antifungal activities of compounds derived from this compound. These derivatives were tested against various fungal strains, showing promising results.

- Data Table: Antifungal Activity of Quinazoline Derivatives

| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL |

|---|---|---|

| 1b | Gibberella zeae | >50% |

| 1c | Fusarium oxysporum | >50% |

| 1d | Cytospora mandshurica | >50% |

| 1h | Rhizoctonia solani | >50% |

| 1i | Botrytis cinerea | >50% |

This table summarizes the antifungal efficacy of selected derivatives, indicating their potential as therapeutic agents .

Synthetic Applications

2.1 Cross-Coupling Reactions

The compound serves as an effective building block in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of various aryl and alkynyl groups, expanding the library of functionalized quinazolines.

- Synthesis Example : The Sonogashira reaction of this compound with phenylacetylene yielded products with high selectivity and yield .

2.2 Photophysical Studies

The photophysical properties of quinazoline derivatives synthesized from this compound have been explored for applications in sensor technology. The compounds exhibit distinct fluorescence characteristics that can be utilized in pH sensing applications.

- Data Table: Photophysical Properties

| Compound | Stokes Shift (nm) | Quantum Yield (%) |

|---|---|---|

| 6a | 30 | 75 |

| 6b | 35 | 80 |

| 6c | 40 | 70 |

These properties indicate their potential use in developing fluorescent probes for biological applications .

Wirkmechanismus

The mechanism of action of 6,8-dibromo-4-chloroquinazoline involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms facilitate cross-coupling reactions, enabling the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic effects of the halogen atoms and the quinazoline ring system .

Vergleich Mit ähnlichen Verbindungen

- 6-Bromo-2,4-dichloroquinazoline

- 2,6-Dibromo-4-chloroquinazoline

- 2-Aryl-6,8-dibromoquinazolin-4(3H)-ones

Comparison: 6,8-Dibromo-4-chloroquinazoline is unique due to the specific positioning of bromine and chlorine atoms, which enhances its reactivity in cross-coupling reactions compared to other halogenated quinazolines. This compound’s ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

6,8-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.

This compound is characterized by the presence of bromine and chlorine atoms at the 6, 8, and 4 positions of the quinazoline ring. This unique substitution pattern enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions such as Sonogashira and Suzuki-Miyaura . The compound can be synthesized through controlled bromination and chlorination processes involving quinazoline derivatives .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly kinases that play critical roles in cell signaling pathways. This inhibition can lead to altered cellular functions, including reduced proliferation in cancer cells .

- Cell Signaling Modulation : It influences cellular metabolism and gene expression through modulation of signaling pathways. For instance, studies indicate that it can affect pathways involved in inflammation and cancer progression .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For example, it has been tested against bacterial strains and shown to inhibit their growth effectively .

- Antiviral Activity : Preliminary studies suggest potential anti-HIV activity, making it a candidate for further investigation in antiviral drug development .

- Anticancer Properties : Its ability to inhibit kinase enzymes suggests potential applications in cancer therapy. Research indicates that derivatives of this compound can induce apoptosis in cancer cells .

Case Studies

- Antimicrobial Study :

- Antiviral Activity :

- Cancer Cell Line Studies :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

6,8-dibromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2ClN2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXZUHUYQNRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559801 | |

| Record name | 6,8-Dibromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98436-45-4 | |

| Record name | 6,8-Dibromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.